molecular formula C15H22N4O5S2 B4562993 Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate

Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B4562993
M. Wt: 402.5 g/mol
InChI Key: XGNZSBDSELKGBJ-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H22N4O5S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 5-[(dimethylamino)carbonyl]-2-({[2-(3-hydroxybutanoyl)hydrazino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate is 402.10316216 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Preparation and Polymerization for Chirality Assignment : One study discusses the preparation of phenylacetylenes bearing amino groups for chirality assignment of carboxylic acids using circular dichroism, highlighting the synthesis and application of complex molecules for determining the chirality of acids, an essential aspect in drug synthesis and organic chemistry (Yashima et al., 1997).

Novel Synthesis Approaches : Another study presents a novel synthesis method for acyl cyanides from diethyl phosphorocyanidate and certain carboxylic acids, showcasing innovative approaches to creating complex molecules for further chemical studies (Nagra et al., 1985).

Applications in Chemical Analysis and Polymer Science

Alternative Synthetic Routes : Research into alternative synthetic routes for producing dioxolanes and thiadiazines indicates the continuous development in the field of organic synthesis, with potential implications for creating materials with specific properties (Isobaev et al., 2021).

Anionic Polymerization Studies : The study on anionic polymerization using a novel metal-free initiator for methyl methacrylate provides insights into the synthesis of polymers with narrow molecular weight distributions, which is crucial for materials science (Baskaran & Müller, 2000).

Properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-2-[(3-hydroxybutanoylamino)carbamothioylamino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S2/c1-7(20)6-9(21)17-18-15(25)16-12-10(14(23)24-5)8(2)11(26-12)13(22)19(3)4/h7,20H,6H2,1-5H3,(H,17,21)(H2,16,18,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNZSBDSELKGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NNC(=O)CC(C)O)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate
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Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate
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Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate
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Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate
Reactant of Route 5
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Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate
Reactant of Route 6
Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate

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